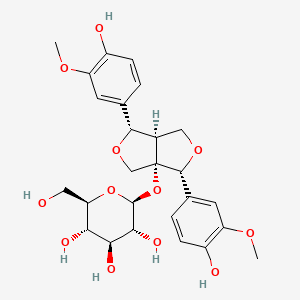
1-Hydroxypinoresinol 1-O-glucoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3R,4S,5S,6R)-2-[[(3R,3aS,6S,6aR)-3,6-bis(4-hydroxy-3-methoxyphenyl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol is a natural product found in Tragopogon orientalis, Osmanthus fragrans, and other organisms with data available.
Aplicaciones Científicas De Investigación
Chemistry
- Model Compound for Glycosylation Reactions : 1-Hydroxypinoresinol 1-O-glucoside serves as an important model compound in the study of glycosylation reactions. It helps researchers understand the mechanisms involved in the formation of glycosidic bonds, which are crucial in biochemistry and synthetic chemistry.
- Lignan Biosynthesis Studies : The compound is also utilized to investigate lignan biosynthesis pathways. This research is essential for understanding how these compounds are produced in plants and their subsequent roles in human health.
Biology
- Antioxidant Properties : Research indicates that this compound exhibits significant antioxidant activity by scavenging reactive oxygen species (ROS) and peroxynitrite. This property suggests its potential use in mitigating oxidative stress-related diseases .
- Anti-Inflammatory Effects : The compound is being investigated for its anti-inflammatory properties, which could have implications for treating conditions characterized by chronic inflammation.
Medicine
- Therapeutic Potential : Studies are exploring the therapeutic effects of this compound, particularly its role in protecting cells from oxidative damage. This could lead to applications in developing treatments for diseases like cancer and neurodegenerative disorders .
- Natural Product-Based Pharmaceuticals : The compound's natural origin makes it a candidate for development into pharmaceuticals that leverage its biological activities while minimizing synthetic chemical side effects.
Industry
- Nutraceutical Development : Due to its health benefits, this compound is being considered for use in nutraceuticals, which are food products that provide health benefits beyond basic nutrition.
Case Study 1: Antioxidative Effects
A study isolated this compound from the rhizome of Salvia miltiorrhiza. The research demonstrated that this compound effectively reduces levels of total ROS and peroxynitrite, highlighting its potential as an antioxidative agent in therapeutic applications .
Case Study 2: Glycosylation Mechanisms
In a laboratory setting, researchers utilized this compound to elucidate the mechanisms of glycosylation reactions. The findings provided insights into how glycosylation affects the stability and biological activity of lignans, contributing to the broader understanding of plant secondary metabolites.
Propiedades
Fórmula molecular |
C26H32O12 |
|---|---|
Peso molecular |
536.5 g/mol |
Nombre IUPAC |
(2S,3R,4S,5S,6R)-2-[[(3R,3aS,6S,6aR)-3,6-bis(4-hydroxy-3-methoxyphenyl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C26H32O12/c1-33-17-7-12(3-5-15(17)28)23-14-10-35-24(13-4-6-16(29)18(8-13)34-2)26(14,11-36-23)38-25-22(32)21(31)20(30)19(9-27)37-25/h3-8,14,19-25,27-32H,9-11H2,1-2H3/t14-,19-,20-,21+,22-,23-,24-,25+,26-/m1/s1 |
Clave InChI |
DRAPQDCEBKBPQE-ACFZRETJSA-N |
SMILES |
COC1=C(C=CC(=C1)C2C3COC(C3(CO2)OC4C(C(C(C(O4)CO)O)O)O)C5=CC(=C(C=C5)O)OC)O |
SMILES isomérico |
COC1=C(C=CC(=C1)[C@@H]2[C@H]3CO[C@@H]([C@]3(CO2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C5=CC(=C(C=C5)O)OC)O |
SMILES canónico |
COC1=C(C=CC(=C1)C2C3COC(C3(CO2)OC4C(C(C(C(O4)CO)O)O)O)C5=CC(=C(C=C5)O)OC)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















